molecular formula C24H26OSi B14546118 Dimethyl[(prop-2-en-1-yl)oxy](triphenylmethyl)silane CAS No. 62092-99-3

Dimethyl[(prop-2-en-1-yl)oxy](triphenylmethyl)silane

Cat. No.: B14546118
CAS No.: 62092-99-3
M. Wt: 358.5 g/mol
InChI Key: TTYQEWVLLMJFAO-UHFFFAOYSA-N
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Description

Dimethyl(prop-2-en-1-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to a triphenylmethyl group, a dimethyl group, and a prop-2-en-1-yloxy group

Properties

CAS No.

62092-99-3

Molecular Formula

C24H26OSi

Molecular Weight

358.5 g/mol

IUPAC Name

dimethyl-prop-2-enoxy-tritylsilane

InChI

InChI=1S/C24H26OSi/c1-4-20-25-26(2,3)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19H,1,20H2,2-3H3

InChI Key

TTYQEWVLLMJFAO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(prop-2-en-1-yl)oxysilane typically involves the reaction of triphenylmethyl chloride with dimethyl(prop-2-en-1-yloxy)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(prop-2-en-1-yl)oxysilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce different silanes. Substitution reactions can result in a variety of organosilicon compounds with diverse functional groups.

Scientific Research Applications

Dimethyl(prop-2-en-1-yl)oxysilane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be employed in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a component of therapeutic agents.

    Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl(prop-2-en-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with oxygen and carbon, enabling it to participate in a range of chemical reactions. The triphenylmethyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.

    Triphenylsilyl compounds: These feature three phenyl groups attached to the silicon atom and are known for their stability and unique reactivity.

    Allylsilanes: Compounds with an allyl group attached to the silicon atom, used in various organic transformations.

Uniqueness

Dimethyl(prop-2-en-1-yl)oxysilane is unique due to the combination of its structural features: the triphenylmethyl group, the dimethyl group, and the prop-2-en-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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